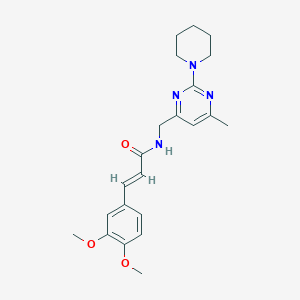

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O6S2 and its molecular weight is 540.4. The purity is usually 95%.

BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agrochemicals and Crop Protection

The synthesis and application of trifluoromethylpyridines (TFMPs) play a crucial role in the agrochemical industry. TFMP derivatives, including 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), have been employed as intermediates for the production of herbicides and pesticides. For instance, fluazifop-butyl, a TFMP derivative, protects crops from pests. Over 20 new TFMP-containing agrochemicals have received ISO common names, emphasizing their significance in crop protection .

Pharmaceuticals

TFMP derivatives also find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials. The unique combination of fluorine atom properties and the pyridine moiety contributes to their biological activities. Expect further discoveries in this field as researchers explore novel applications of TFMP .

Veterinary Products

In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds demonstrate potential in animal health and disease management .

Antimicrobial Properties

While specific studies on the compound are scarce, related structures (such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline) have demonstrated antimicrobial effects. Researchers continue to explore the potential of these compounds in combating microbial infections .

Synthetic Intermediates

2-Bromo-4-fluorobenzoic acid, a related compound, serves as a synthetic intermediate. It contributes to the synthesis of various molecules, including 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-(2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid. These intermediates facilitate the creation of diverse chemical entities .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid, which is then coupled with 2,5-dimethoxyaniline to form the final product.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-mercaptoacetic acid", "6-oxo-1,6-dihydropyrimidine-5-carboxylic acid", "2,5-dimethoxyaniline", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid", "a. Dissolve 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (1.0 g, 6.2 mmol) and triethylamine (1.4 mL, 10.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) under nitrogen atmosphere.", "b. Add 4-bromobenzenesulfonyl chloride (1.8 g, 6.2 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "c. Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "e. Dissolve the yellow solid in ethyl acetate (10 mL) and add diisopropylethylamine (1.5 mL, 8.7 mmol) and N-hydroxysuccinimide (1.0 g, 8.7 mmol) to the reaction mixture.", "f. Stir the reaction mixture at room temperature for 30 minutes and then add 2-mercaptoacetic acid (0.8 g, 8.7 mmol) to the reaction mixture.", "g. Stir the reaction mixture at room temperature for 2 hours and then extract with ethyl acetate (3 x 20 mL).", "h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "i. Purify the yellow solid by column chromatography to obtain 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid as a white solid (yield: 70%).", "Step 2: Synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide", "a. Dissolve 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid (0.5 g, 1.3 mmol) and 2,5-dimethoxyaniline (0.3 g, 1.6 mmol) in DMF (10 mL) under nitrogen atmosphere.", "b. Add diisopropylethylamine (0.4 mL, 2.3 mmol) and N,N-dimethylformamide (1 mL) to the reaction mixture and stir at room temperature for 30 minutes.", "c. Purify the reaction mixture by column chromatography to obtain 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide as a white solid (yield: 60%)." ] } | |

Número CAS |

893789-27-0 |

Fórmula molecular |

C20H18BrN3O6S2 |

Peso molecular |

540.4 |

Nombre IUPAC |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C20H18BrN3O6S2/c1-29-13-5-8-16(30-2)15(9-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |

Clave InChI |

LIYFITIYTBJCCT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)

![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)

![({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2524645.png)

![2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2524646.png)

![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)

![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)

![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)